(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
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Overview
Description
The compound (6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol is a complex organic molecule characterized by multiple stereocenters and functional groups This compound is notable for its intricate structure, which includes silyl-protected hydroxyl groups and a cyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the cyclohexylidene moiety: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are used.
Introduction of silyl-protected hydroxyl groups: This step involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Stereoselective synthesis: The stereocenters are introduced using chiral catalysts or reagents to ensure the correct configuration.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This includes:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification: Using techniques such as chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove double bonds or reduce ketones to alcohols using reagents like sodium borohydride.
Substitution: The silyl-protected hydroxyl groups can be deprotected using fluoride ions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMP (Dess-Martin periodinane)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction could yield alcohols or alkanes.
Scientific Research Applications
(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol: can be compared with other silyl-protected compounds and cyclohexylidene derivatives.
Unique Features: The presence of multiple stereocenters and silyl-protected hydroxyl groups makes it unique compared to simpler analogs.
Highlighting Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for specific interactions with biological targets and potential applications in various fields. Its stereochemistry and functional groups provide a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C39H72O3Si2 |
---|---|
Molecular Weight |
645.2 g/mol |
IUPAC Name |
(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3/b30-20?,31-21-/t28-,32-,33-,34+,35+,39-/m1/s1 |
InChI Key |
HAYVDHBKYABBBI-DVLREDDUSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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